Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Benchmarking Pyrazole Derivatives Against Commercial Drugs
Introduction: The Versatility of the Pyrazole Ring
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful drugs.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its relatively low lipophilicity compared to a benzene ring, make it an attractive bioisostere in drug design.[1]
This guide provides an in-depth technical comparison of the efficacy of pyrazole derivatives against established commercial drugs across four key therapeutic areas: anti-inflammatory, erectile dysfunction, autoimmune diseases, and obesity. We will delve into the mechanistic rationale behind their design, present comparative experimental data, and provide detailed protocols for their evaluation.
I. Anti-Inflammatory Agents: Targeting COX-2 with Precision
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a well-established strategy for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The pyrazole-containing drug, Celecoxib (Celebrex®), is a prime example of a successful COX-2 inhibitor.[2]
Mechanism of Action: The COX-2 Inhibition Pathway
dot
graph {
graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
COX2 [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Prostaglandins [label="Pro-inflammatory\nProstaglandins", fillcolor="#FBBC05", fontcolor="#202124"];
Inflammation [label="Inflammation & Pain", fillcolor="#FBBC05", fontcolor="#202124"];
Celecoxib [label="Celecoxib\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Arachidonic_Acid -> COX2 [label="Metabolized by"];
COX2 -> Prostaglandins [label="Produces"];
Prostaglandins -> Inflammation [label="Mediate"];
Celecoxib -> COX2 [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee];
Pyrazole_Derivatives -> COX2 [label="Inhibit", style=dashed, color="#34A853", arrowhead=tee];
}
.
Caption: Mechanism of COX-2 Inhibition.
The anti-inflammatory effects of Celecoxib and related pyrazole derivatives stem from their ability to selectively bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] The sulfonamide group of Celecoxib is a key structural feature that contributes to its COX-2 selectivity.[3][4]
Comparative Efficacy: Pyrazole Derivatives vs. Celecoxib
Recent research has focused on developing novel pyrazole derivatives with improved potency and selectivity over Celecoxib. The following table summarizes the in vitro COX-2 inhibitory activity of several promising candidates.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |
| Celecoxib (Reference) | 2.16 | 5.42 | 2.51 | [5] |
| Trimethoxy Derivative 5f | 1.50 | 14.34 | 9.56 | [5] |
| Trimethoxy Derivative 6f | 1.15 | 9.56 | 8.31 | [5] |
| Bromo Derivative 6e | 2.51 | >100 | >39.84 | [5] |
| Pyrazole Derivative 39 | 0.07 | 15.33 | 219 | [6] |
Note: Lower IC₅₀ values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
As the data indicates, several novel pyrazole derivatives exhibit superior COX-2 inhibition and selectivity compared to Celecoxib. For instance, trimethoxy derivatives 5f and 6f show more potent COX-2 inhibition and a higher selectivity index than Celecoxib.[5] Furthermore, pyrazole derivative 39 demonstrates remarkably potent and selective COX-2 inhibition.[6]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[7]
Objective: To determine the IC₅₀ values of pyrazole derivatives against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer containing heme.
-
Compound Incubation: Add serially diluted test compounds to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Enzyme Addition: Add the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE₂ Detection: Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
II. Erectile Dysfunction: Targeting PDE5 for Vasodilation
Sildenafil (Viagra®), a pyrazolopyrimidinone derivative, was the first orally active drug for erectile dysfunction.[8] Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5).[9]
Mechanism of Action: The PDE5 Inhibition Pathway
dot
graph {
graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
Sexual_Stimulation [label="Sexual\nStimulation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
NO_Release [label="Nitric Oxide (NO)\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"];
Guanylate_Cyclase [label="Guanylate Cyclase\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"];
cGMP [label="Increased cGMP\nLevels", fillcolor="#34A853", fontcolor="#FFFFFF"];
Vasodilation [label="Smooth Muscle\nRelaxation &\nVasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Erection [label="Penile Erection", fillcolor="#34A853", fontcolor="#FFFFFF"];
PDE5 [label="PDE5 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GMP [label="GMP (inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sildenafil [label="Sildenafil\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sexual_Stimulation -> NO_Release;
NO_Release -> Guanylate_Cyclase;
Guanylate_Cyclase -> cGMP;
cGMP -> Vasodilation;
Vasodilation -> Erection;
cGMP -> PDE5 [label="Degraded by"];
PDE5 -> GMP;
Sildenafil -> PDE5 [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee];
Pyrazole_Derivatives -> PDE5 [label="Inhibit", style=dashed, color="#34A853", arrowhead=tee];
}
.
Caption: Mechanism of PDE5 Inhibition.
Sildenafil and other PDE5 inhibitors work by preventing the breakdown of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule that promotes smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis.[10] By inhibiting PDE5, these drugs enhance the erectile response to sexual stimulation.
Comparative Efficacy: Pyrazole Derivatives vs. Sildenafil
The development of novel pyrazole-based PDE5 inhibitors aims to improve upon the potency, selectivity, and pharmacokinetic profile of existing drugs.
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity (PDE6/PDE5) | Reference |
| Sildenafil (Reference) | 3.7 | >37 | >10 | [11] |
| Pyrazolopyrimidinone 5 | ~1 | ~20 | ~20 | [9][12] |
| Pyrazolopyrimidopyridazinone 5r | 8.3 | >2000 | >240 | [3] |
Note: Selectivity against PDE6 is important to minimize the risk of visual disturbances, a known side effect of less selective PDE5 inhibitors.
The data shows that novel pyrazole derivatives can achieve high potency and significantly improved selectivity for PDE5 over PDE6 compared to Sildenafil.[3][9][12] Compound 5r, for example, is over 240-fold more selective for PDE5 than PDE6.[3] In vivo studies in conscious rabbit models have shown that the efficacy of some of these novel pyrazole derivatives is comparable to that of Sildenafil.[9][12]
Experimental Protocol: In Vitro PDE5 Inhibition Assay
This protocol describes a fluorescence polarization-based assay for measuring PDE5 inhibitory activity.
Objective: To determine the IC₅₀ values of pyrazole derivatives against human recombinant PDE5.
Materials:
-
Human recombinant PDE5A1 enzyme
-
FAM-labeled cGMP (fluorescent substrate)
-
PDE assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare working solutions of the PDE5 enzyme and FAM-cGMP substrate in the assay buffer.
-
Compound Addition: Add serially diluted test compounds to the wells of the microplate. Include wells for a vehicle control (DMSO) and a positive control (e.g., Sildenafil).
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the FAM-cGMP substrate solution to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.
III. Autoimmune Diseases: Modulating the JAK-STAT Pathway
Tofacitinib (Xeljanz®) is a pyrazolo[2,3-d]pyrimidine derivative that functions as a Janus kinase (JAK) inhibitor.[13] It is approved for the treatment of rheumatoid arthritis and other autoimmune diseases.
Mechanism of Action: The JAK-STAT Signaling Pathway
dot
graph {
graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
Cytokine [label="Cytokine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
STAT_P [label="Phosphorylated STAT", fillcolor="#FBBC05", fontcolor="#202124"];
Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Gene_Expression [label="Gene Expression\n(Inflammation)", fillcolor="#FBBC05", fontcolor="#202124"];
Tofacitinib [label="Tofacitinib\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cytokine -> Receptor [label="Binds to"];
Receptor -> JAK [label="Activates"];
JAK -> STAT_P [label="Phosphorylates STAT"];
STAT_P -> Nucleus [label="Translocates to"];
Nucleus -> Gene_Expression [label="Regulates"];
Tofacitinib -> JAK [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee];
Pyrazole_Derivatives -> JAK [label="Inhibit", style=dashed, color="#34A853", arrowhead=tee];
}
.
Caption: Mechanism of JAK Inhibition.
Tofacitinib inhibits the activity of JAK enzymes, which are critical for signaling downstream of cytokine receptors.[14] This blockade of the JAK-STAT pathway ultimately leads to a reduction in the production of pro-inflammatory mediators.
Comparative Efficacy: Pyrazole Derivatives vs. Tofacitinib
The development of new pyrazole-based JAK inhibitors often focuses on achieving greater selectivity for specific JAK isoforms to improve the safety profile.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| Tofacitinib (Reference) | 15.1 | 77.4 | 55.0 | [15] |
| Compound 3f | 3.4 | 2.2 | 3.5 | [16] |
| Compound 11g | - | 6.5 | - | [17] |
| Pyrazolone TK4g | - | 10.61 | 32.53 | [15] |
Note: Tofacitinib is a pan-JAK inhibitor, while some newer derivatives show selectivity for specific JAK isoforms.
Novel pyrazole derivatives have demonstrated potent inhibition of JAK enzymes, with some compounds showing selectivity for specific isoforms.[15][16][17] For example, compound 3f is a potent inhibitor of JAK1, JAK2, and JAK3, while compound 11g shows high potency and selectivity for JAK2.[16][17] In vivo studies on some of these novel pyrazole JAK inhibitors have shown promising pharmacokinetic properties and pharmacodynamic effects.[18]
Experimental Protocol: In Vitro JAK Kinase Assay
This protocol describes a luminescence-based assay to measure JAK kinase activity.[19]
Objective: To determine the IC₅₀ values of pyrazole derivatives against specific JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzymes
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., a STAT-derived peptide)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Enzyme/Substrate Addition: In the wells of the plate, combine the kinase assay buffer, the specific JAK enzyme, and the substrate peptide.
-
Compound Incubation: Add the diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Signal Detection: Add the luminescence-based detection reagent (which measures the amount of ATP remaining) to each well and incubate according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from a dose-response curve.
IV. Obesity: Modulating the Endocannabinoid System with CB1 Inverse Agonists
Rimonabant, a 1,5-diarylpyrazole, was the first selective cannabinoid-1 (CB1) receptor inverse agonist developed for the treatment of obesity.[1][20] Although it was withdrawn from the market due to psychiatric side effects, the CB1 receptor remains a target of interest for metabolic disorders.
Mechanism of Action: CB1 Receptor Inverse Agonism
dot
graph {
graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
Endocannabinoids [label="Endocannabinoids", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
CB1_Receptor [label="CB1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Appetite_Stimulation [label="Appetite Stimulation\n& Lipogenesis", fillcolor="#FBBC05", fontcolor="#202124"];
Rimonabant [label="Rimonabant\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Endocannabinoids -> CB1_Receptor [label="Activate"];
CB1_Receptor -> Appetite_Stimulation [label="Leads to"];
Rimonabant -> CB1_Receptor [label="Inverse Agonist", style=dashed, color="#4285F4", arrowhead=tee];
Pyrazole_Derivatives -> CB1_Receptor [label="Inverse Agonists", style=dashed, color="#34A853", arrowhead=tee];
}
.
Caption: Mechanism of CB1 Receptor Inverse Agonism.
CB1 receptor inverse agonists like Rimonabant bind to the CB1 receptor and reduce its constitutive activity, leading to decreased appetite and food intake.[1] The structure-activity relationship of these compounds is well-defined, with the para-substituted phenyl ring at the 5-position, the carboxamido group at the 3-position, and the 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring being crucial for activity.[21]
Comparative Efficacy: Pyrazole Derivatives vs. Rimonabant
Research in this area is now focused on developing peripherally restricted CB1 inverse agonists to avoid the central nervous system side effects associated with Rimonabant.
| Compound | CB1 Ki (nM) | In Vivo Effect (Food Intake) | Reference |
| Rimonabant (Reference) | 1.8 | Significant reduction | [22] |
| Pyrazole Derivative (±)-5 | ~10-100 | Significant reduction | [23] |
| Pyrazole Derivative (Z)-6 | ~10-100 | Significant reduction | [23] |
| JD5037 | - | Peripherally restricted, effective in preclinical models of NASH | [5] |
Note: Ki is the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity.
Novel pyrazole derivatives have been synthesized that act as neutral CB1 antagonists with significant effects on food intake in vivo.[23] Furthermore, peripherally restricted pyrazole-based CB1 inverse agonists like JD5037 are being developed to treat metabolic conditions like nonalcoholic steatohepatitis (NASH) without the psychiatric side effects of Rimonabant.[5]
Experimental Protocol: In Vitro CB1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.[24][25]
Objective: To determine the Ki values of pyrazole derivatives for the human CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
Radioligand (e.g., [³H]CP55,940)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known CB1 ligand).
-
Incubation: Incubate the plate for 60-90 minutes at 30°C.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC₅₀ value from a competitive binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
V. ADME and Toxicity Considerations
A critical aspect of benchmarking novel pyrazole derivatives is the evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity profile. In silico tools can provide initial predictions of these parameters. For promising candidates, in vivo pharmacokinetic and toxicity studies are essential. For example, preclinical toxicity studies in rats and dogs for the peripherally restricted CB1 inverse agonist JD5037 have been conducted to establish its safety profile.[5]
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. As demonstrated in this guide, pyrazole derivatives have shown the potential to match or even exceed the efficacy and selectivity of established commercial drugs in several key therapeutic areas. The continued exploration of this versatile chemical entity, coupled with rigorous in vitro and in vivo benchmarking, holds great promise for the development of the next generation of safer and more effective medicines.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL not provided in search results)
-
Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. PubMed. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]
-
Assay of CB1 Receptor Binding. ResearchGate. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. PubMed. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrazolopyrimidinone Based Potent and Selective PDE5 Inhibitors for Treatment of Erectile Dysfunction. ResearchGate. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC. [Link]
-
Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis. PubMed. [Link]
-
Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. [Link]
-
3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. PMC. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not provided in search results)
-
PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. ResearchGate. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
-
Novel pyrazole derivatives as neutral CB₁ antagonists with significant activity towards food intake. PubMed. [Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. [Link]
-
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. MDPI. [Link]
-
Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs. MDPI. [Link]
-
Some selective COX-2 Inhibitors. ResearchGate. [Link]
- PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. (URL not provided in search results)
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
Head-to-head comparison of PDE5-specific inhibitor potencies... ResearchGate. [Link]
-
Chemical structure of Sildenafil 134 and Sildenafil analog 135. ResearchGate. [Link]
-
Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. PubMed. [Link]
-
Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. ResearchGate. [Link]
-
Rimonabant: more than an anti-obesity drug? PubMed. [Link]
-
Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. National Genomics Data Center. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
-
An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. [Link]
-
Relative Efficacy of Sildenafil Compared to Other Treatment Options for Erectile Dysfunction. PubMed. [Link]
-
An in Vitro and in Vivo Comparative Study of Directly Compressed Solid Dispersions and Freeze Dried Sildenafil Citrate Sublingual Tablets for Management of Pulmonary Arterial Hypertension. PubMed. [Link]
-
Tofacitinib. PubChem. [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 3. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rimonabant for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel pyrazole derivatives as neutral CB₁ antagonists with significant activity towards food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]